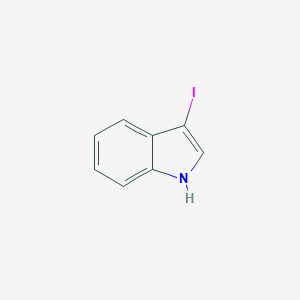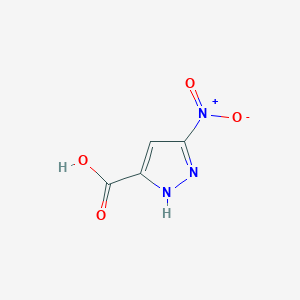
5-Nitro-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-Nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 . It is also known by other names such as 5-Nitro-3-pyrazolecarboxylic acid and 3-nitro-1H-pyrazole-5-carboxylic acid . The compound has a molecular weight of 157.08 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Nitro-1H-pyrazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a nitro group (-NO2) and a carboxylic acid group (-COOH) .Aplicaciones Científicas De Investigación
1. Synthesis of Bioactive Compounds
- Application : Pyrazole derivatives, including “5-Nitro-1H-pyrazole-3-carboxylic acid”, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in the synthesis of various bioactive compounds with diverse biological activities, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
- Methods : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : The synthesis of pyrazole derivatives has led to the development of a wide range of bioactive compounds with diverse biological activities .
2. Inhibition of D-amino acid oxidase
- Application : 3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Methods : The compound is used to inhibit the activity of DAO, an enzyme involved in the metabolism of D-amino acids .
- Results : The inhibition of DAO by 3-Methylpyrazole-5-carboxylic acid has been shown to protect DAO cells from oxidative stress .
3. Synthesis of Pyrazole Amino Acid Oligoamides
- Application : Pyrazole amino acid oligoamides were prepared starting from nitro pyrazole carboxylic acids or protected pyrazole amino acids .
- Methods : The synthesis involves the use of polyethylene glycol as a support, which facilitates product isolation during synthesis and makes the target oligoamides soluble in chloroform and water .
- Results : The synthesis has led to the production of pyrazole amino acid oligoamides .
4. Synthesis of Pyrazoles
- Application : Pyrazoles are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Methods : The synthesis of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : The synthesis of pyrazoles has led to the development of a wide range of bioactive compounds with diverse biological activities .
5. Insecticidal Compounds
- Application : 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a derivative of pyrazole, is produced as an insecticidal compound .
- Methods : The compound is used to inhibit the activity of certain insects .
- Results : The use of this compound has shown effectiveness in controlling certain pests .
6. Synthesis of Bioactive Chemicals
- Application : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods : The synthesis involves the use of strategically functionalized rings and their use in forming various fused systems .
- Results : The synthesis has led to the production of a wide range of bioactive compounds with diverse biological activities .
7. Synthesis of Pyrazoles
- Application : Pyrazoles are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Methods : The synthesis of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : The synthesis of pyrazoles has led to the development of a wide range of bioactive compounds with diverse biological activities .
8. Insecticidal Compounds
- Application : An essential scaffold is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, which is produced by Wang Y et al. as an insecticidal compound .
- Methods : The compound is used to inhibit the activity of certain insects .
- Results : The use of this compound has shown effectiveness in controlling certain pests .
9. Synthesis of Bioactive Chemicals
- Application : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods : The synthesis involves the use of strategically functionalized rings and their use in forming various fused systems .
- Results : The synthesis has led to the production of a wide range of bioactive compounds with diverse biological activities .
Safety And Hazards
Propiedades
IUPAC Name |
5-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHBMLIEAMWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338836 | |
| Record name | 5-Nitro-3-pyrazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
198348-89-9 | |
| Record name | 5-Nitro-3-pyrazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
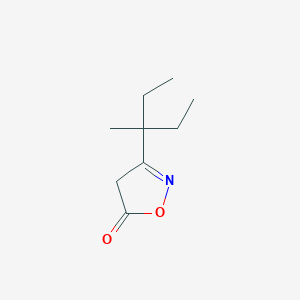
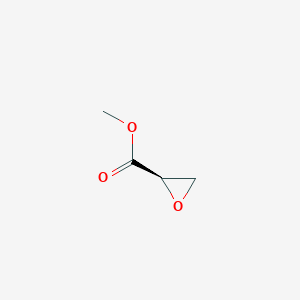
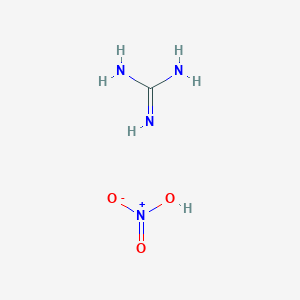
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
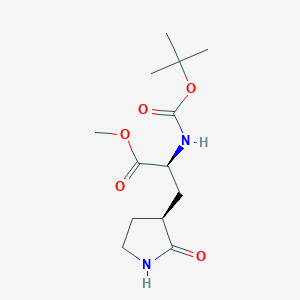
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
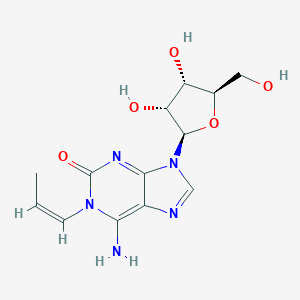

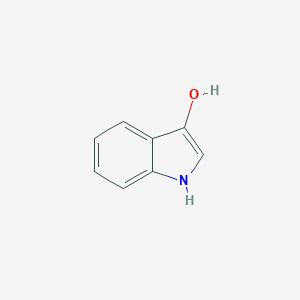
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)

